5-Methyl-1-(p-tolyl)-1H-pyrazole

Sigma-1 Receptor Antagonist Neuropathic Pain Radioligand Binding Assay

5-Methyl-1-(p-tolyl)-1H-pyrazole (CAS 828-87-5) is a 1,5-disubstituted pyrazole heterocycle bearing a methyl group at the 5-position and a p-tolyl moiety at the 1-position. It has a molecular formula of C₁₁H₁₂N₂, a molecular weight of 172.23 g/mol, and computed physicochemical parameters including an XLogP of 2.7, a topological polar surface area (TPSA) of 17.8 Ų, and an aqueous solubility of 0.4 g/L at 25 °C.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 828-87-5
Cat. No. B1503035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(p-tolyl)-1H-pyrazole
CAS828-87-5
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC=N2)C
InChIInChI=1S/C11H12N2/c1-9-3-5-11(6-4-9)13-10(2)7-8-12-13/h3-8H,1-2H3
InChIKeyMLWAWLUISSQJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-(p-tolyl)-1H-pyrazole (CAS 828-87-5) — Technical Procurement Profile


5-Methyl-1-(p-tolyl)-1H-pyrazole (CAS 828-87-5) is a 1,5-disubstituted pyrazole heterocycle bearing a methyl group at the 5-position and a p-tolyl moiety at the 1-position. It has a molecular formula of C₁₁H₁₂N₂, a molecular weight of 172.23 g/mol, and computed physicochemical parameters including an XLogP of 2.7, a topological polar surface area (TPSA) of 17.8 Ų, and an aqueous solubility of 0.4 g/L at 25 °C [1]. The compound serves as a versatile small molecule scaffold in medicinal chemistry and catalysis research .

Why 5-Methyl-1-(p-tolyl)-1H-pyrazole Cannot Be Freely Substituted with 1-Arylpyrazole Analogs


In the 1-arylpyrazole class, seemingly minor substituent variations on the pyrazole core and the N1-aryl ring produce substantial differences in biological target engagement, physicochemical behavior, and synthetic utility. The target compound's unique combination of a 5-methyl group and an N1-p-tolyl substituent yields a specific lipophilicity profile (XLogP 2.7) and water solubility (0.4 g/L) that differ markedly from close analogs such as 5-methyl-1-phenyl-1H-pyrazole (XLogP 2.18–2.3, solubility 1.5 g/L) and 1-(p-tolyl)-1H-pyrazole (lacking the 5-methyl group) [1]. These differences directly impact membrane permeability in biological assays, chromatographic behavior in purification workflows, and ligand electronic properties in catalytic systems. Procurement of a generic 1-arylpyrazole without verifying the exact substitution pattern may lead to unreproducible experimental results or failed reaction outcomes [2].

5-Methyl-1-(p-tolyl)-1H-pyrazole (828-87-5): Comparator-Based Quantitative Differentiation Evidence


Sigma-1 Receptor Binding Affinity (Ki) of 5-Methyl-1-(p-tolyl)-1H-pyrazole Compared to Structural Analogs

5-Methyl-1-(p-tolyl)-1H-pyrazole exhibits a sigma-1 receptor binding affinity of Ki = 12 nM and sigma-2 receptor affinity of Ki = 5 nM [1]. While direct head-to-head comparisons with all close analogs are not available in a single study, the 1-arylpyrazole class has been systematically evaluated in sigma-1 receptor antagonist programs. The binding affinity of 5-methyl-1-(p-tolyl)-1H-pyrazole (Ki = 12 nM) falls within the high-affinity range observed for 1-arylpyrazole sigma-1 antagonists, and notably exceeds the affinity reported for the unsubstituted analog 1-phenyl-1H-pyrazole (Ki ~100–200 nM range in class-level inference) [2]. The presence of both the 5-methyl and N1-p-tolyl groups contributes to this enhanced receptor engagement.

Sigma-1 Receptor Antagonist Neuropathic Pain Radioligand Binding Assay

Lipophilicity (XLogP) Comparison: 5-Methyl-1-(p-tolyl)-1H-pyrazole vs. 5-Methyl-1-phenyl-1H-pyrazole

5-Methyl-1-(p-tolyl)-1H-pyrazole has a computed XLogP of 2.7 [1]. In comparison, the phenyl analog 5-methyl-1-phenyl-1H-pyrazole has a reported LogP of 2.18–2.30 [2]. The additional methyl group on the N1-aryl ring increases lipophilicity by approximately 0.4–0.5 LogP units, reflecting enhanced partitioning into nonpolar environments.

Lipophilicity Membrane Permeability ADME Prediction

Aqueous Solubility Comparison: 5-Methyl-1-(p-tolyl)-1H-pyrazole vs. 5-Methyl-1-phenyl-1H-pyrazole

5-Methyl-1-(p-tolyl)-1H-pyrazole exhibits an aqueous solubility of 0.4 g/L at 25 °C . This is approximately 3.75-fold lower than the solubility of 5-methyl-1-phenyl-1H-pyrazole, which is 1.5 g/L at 25 °C . The reduced solubility correlates with the higher XLogP (2.7 vs. 2.18–2.30) and reflects the increased hydrophobicity conferred by the p-tolyl N1 substituent.

Aqueous Solubility Formulation Bioavailability

Pyrazole Core as a Metabolically Stable Phenol Bioisostere with Lipophilicity Advantage

The pyrazole ring functions as a hydrogen-bond-donating heterocycle that serves as a more lipophilic and metabolically more stable bioisostere of phenol . 5-Methyl-1-(p-tolyl)-1H-pyrazole's XLogP of 2.7 and TPSA of 17.8 Ų provide a distinct physicochemical profile compared to phenol-containing analogs, which typically exhibit higher TPSA and lower LogP values due to the hydroxyl group's polarity. This bioisosteric replacement strategy reduces susceptibility to Phase II glucuronidation and sulfation, potentially improving pharmacokinetic properties in drug development.

Bioisostere Metabolic Stability Drug Design

Potential Ligand Application in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Mono- and bis-pyrazole compounds bearing p-tolyl substituents have been investigated as ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The p-tolyl group contributes electron-donating character to the pyrazole nitrogen coordination site, which can modulate the electronic properties of the palladium center. While specific turnover numbers (TON) or yields for 5-methyl-1-(p-tolyl)-1H-pyrazole as a standalone ligand are not reported in this study, the research demonstrates that p-tolyl-bearing pyrazoles are viable ligand scaffolds in cross-coupling catalysis, distinguishing them from purely synthetic intermediates.

Cross-Coupling Catalysis Palladium Ligand Suzuki-Miyaura

5-Methyl-1-(p-tolyl)-1H-pyrazole (828-87-5): Evidence-Supported Research and Industrial Application Scenarios


Sigma-1 and Sigma-2 Receptor Pharmacology Research

With sigma-1 receptor affinity of Ki = 12 nM and sigma-2 receptor affinity of Ki = 5 nM, this compound is suitable as a reference ligand or starting scaffold for sigma receptor antagonist development programs. Its binding affinity places it within the high-affinity range for 1-arylpyrazole sigma-1 antagonists [1]. Applications include neuropathic pain research, CNS disorder target validation, and radioligand displacement assays for sigma receptor binding studies [2].

Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity

The XLogP of 2.7 offers approximately 0.4–0.5 LogP units higher lipophilicity compared to the phenyl analog (5-methyl-1-phenyl-1H-pyrazole, LogP 2.18–2.30) [1][2]. This property is advantageous for medicinal chemistry programs targeting intracellular or CNS-penetrant compounds where increased membrane permeability is desired. The reduced aqueous solubility (0.4 g/L) should be factored into assay design, with appropriate DMSO stock concentrations to avoid precipitation.

Metabolically Stable Phenol Bioisostere Replacement

As a pyrazole heterocycle with zero hydrogen bond donors and a TPSA of 17.8 Ų, this compound functions as a metabolically more stable bioisostere of phenol [1]. It is appropriate for drug discovery programs seeking to replace metabolically labile phenol moieties with a pyrazole scaffold to reduce Phase II conjugation (glucuronidation and sulfation) and improve pharmacokinetic profiles.

Palladium-Catalyzed Cross-Coupling Ligand Development

Based on precedent demonstrating that p-tolyl-bearing pyrazoles can serve as ligands in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, this compound may be explored as a ligand scaffold for catalytic applications [1]. The electron-donating p-tolyl substituent can modulate the electronic environment of the palladium center, potentially influencing reaction rates and selectivity in cross-coupling transformations.

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